2-(3-acetyl-N-methylsulfonylanilino)-N-methylacetamide
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Overview
Description
2-(3-acetyl-N-methylsulfonylanilino)-N-methylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an acetyl group, a methylsulfonyl group, and an anilino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-N-methylsulfonylanilino)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one with ethylbromoacetate to produce intermediate compounds. These intermediates are then subjected to hydrazinolysis with hydrazine hydrate to form hydrazide compounds. The final step involves the condensation of these hydrazide compounds with different aryl aldehydes, followed by refluxing with acetic anhydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-N-methylsulfonylanilino)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to a wide range of products, including halogenated, alkylated, or acylated compounds.
Scientific Research Applications
2-(3-acetyl-N-methylsulfonylanilino)-N-methylacetamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-N-methylsulfonylanilino)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, the compound may interfere with signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
3-acetyl-N-methylquinolin-2-one: This compound shares structural similarities with 2-(3-acetyl-N-methylsulfonylanilino)-N-methylacetamide and exhibits similar biological activities.
N-methyl-4-hydroxyquinolin-2-one: Another related compound with potential antimicrobial and anticancer properties.
6-methylpyrano[3,2-c]quinolinone: Known for its pharmaceutical applications, this compound is structurally related and has similar biological activities.
Uniqueness
This compound is unique due to the presence of both acetyl and methylsulfonyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9(15)10-5-4-6-11(7-10)14(19(3,17)18)8-12(16)13-2/h4-7H,8H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARQQSXCZXIHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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